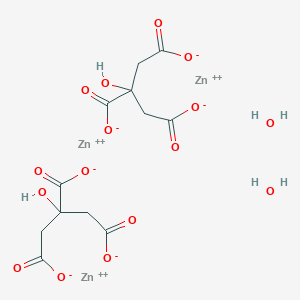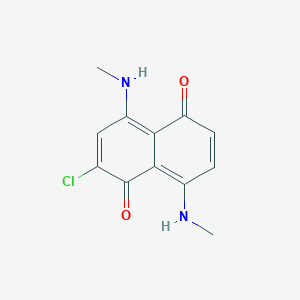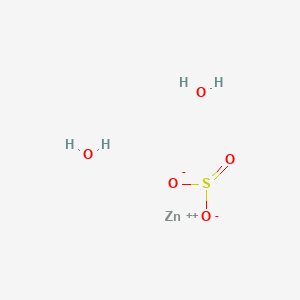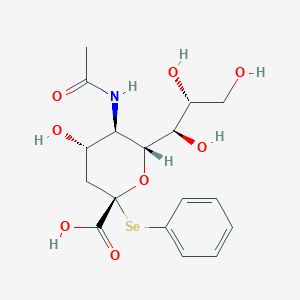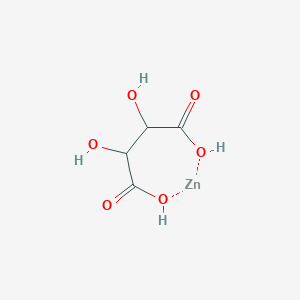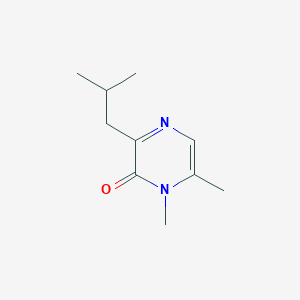
2-Fluoro-N-n-propylnorapomorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-n-propylnorapomorphine (FENPA) is a chemical compound that belongs to the class of dopamine receptor agonists. It is a potent and selective agonist of the D2 dopamine receptor subtype and has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
2-Fluoro-N-n-propylnorapomorphine acts as a potent and selective agonist of the D2 dopamine receptor subtype, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and limbic system. Activation of the D2 receptor by 2-Fluoro-N-n-propylnorapomorphine leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and modulates the activity of downstream signaling pathways. This results in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
2-Fluoro-N-n-propylnorapomorphine has been shown to have several biochemical and physiological effects, including the regulation of dopamine release, the modulation of synaptic plasticity, and the regulation of motor function. 2-Fluoro-N-n-propylnorapomorphine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be due to its ability to activate the D2 receptor and reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Fluoro-N-n-propylnorapomorphine in lab experiments has several advantages, including its high affinity and selectivity for the D2 dopamine receptor subtype, its ability to modulate neurotransmitter release and synaptic plasticity, and its potential use in the development of new drugs for the treatment of neurological disorders. However, there are also some limitations to the use of 2-Fluoro-N-n-propylnorapomorphine, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 2-Fluoro-N-n-propylnorapomorphine, including the development of more potent and selective dopamine receptor agonists, the investigation of the role of dopamine receptors in drug addiction and other neuropsychiatric disorders, and the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. Additionally, further studies are needed to investigate the potential neuroprotective effects of 2-Fluoro-N-n-propylnorapomorphine and its underlying mechanisms of action.
Synthesemethoden
The synthesis of 2-Fluoro-N-n-propylnorapomorphine involves several steps, including the preparation of the starting material, norapomorphine, and the introduction of a fluorine atom at the 2-position of the norapomorphine molecule. The synthesis of 2-Fluoro-N-n-propylnorapomorphine has been described in several research papers, and the most commonly used method involves the reaction of norapomorphine with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF), in the presence of a base, such as triethylamine or potassium carbonate.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-n-propylnorapomorphine has been extensively studied for its potential use in various scientific research applications, including the study of dopamine receptor function and the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. 2-Fluoro-N-n-propylnorapomorphine has been shown to have high affinity and selectivity for the D2 dopamine receptor subtype, which is involved in the regulation of motor function, reward, and cognition. 2-Fluoro-N-n-propylnorapomorphine has also been used in studies investigating the role of dopamine receptors in drug addiction and schizophrenia.
Eigenschaften
CAS-Nummer |
130434-40-1 |
|---|---|
Produktname |
2-Fluoro-N-n-propylnorapomorphine |
Molekularformel |
C19H21BrFNO2 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
(6aR)-2-fluoro-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |
InChI |
InChI=1S/C19H20FNO2.BrH/c1-2-6-21-7-5-12-8-13(20)10-14-17(12)15(21)9-11-3-4-16(22)19(23)18(11)14;/h3-4,8,10,15,22-23H,2,5-7,9H2,1H3;1H/t15-;/m1./s1 |
InChI-Schlüssel |
PDRIECZBALEYAH-XFULWGLBSA-N |
Isomerische SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
Kanonische SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |
Andere CAS-Nummern |
130434-40-1 |
Synonyme |
(-)-2-fluoro-NPA 2-F-NPA 2-fluoro-N-n-propylnorapomorphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



